

Pan-TAIRE Kinase Specificity of FMF-04-159-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the kinase specificity of **FMF-04-159-2**, a potent and covalent inhibitor of Cyclin-Dependent Kinase 14 (CDK14) with a distinct pan-TAIRE family selectivity profile. The information presented herein is intended to support further research and drug development efforts targeting this important class of kinases.

Core Mechanism and Selectivity

FMF-04-159-2 is a tool compound designed to covalently target CDK14.[1][2] Its mechanism of action involves the formation of a covalent bond, leading to sustained inhibition of CDK14.[3] Beyond its primary target, **FMF-04-159-2** exhibits significant inhibitory activity against other members of the TAIRE kinase family, which includes CDK14, CDK15, CDK16, CDK17, and CDK18.[1][2][4] This pan-TAIRE inhibition profile is a key characteristic of the compound.[1] Some off-target activity has also been noted against CDK2 and, to a lesser extent, CDK10.[1]

Quantitative Kinase Inhibition Data

The inhibitory activity of **FMF-04-159-2** against various kinases has been quantified using multiple assay platforms. The following tables summarize the available data, providing a clear comparison of its potency.



Kinase	Assay Type	IC50 (nM)	Notes
CDK14	Kinase Activity Assay	88	
CDK14	NanoBRET Assay	39.6	[5]
CDK14	NanoBRET Assay (after 2-h washout)	56.3	Indicates covalent binding[3]
CDK16	Kinase Activity Assay	10	
CDK2	NanoBRET Assay	256	[5]
HCT116 Cell Proliferation	Proliferation Assay	1,144 ± 190	[5]

Table 1: IC50 Values of FMF-04-159-2 for Specific Kinases.

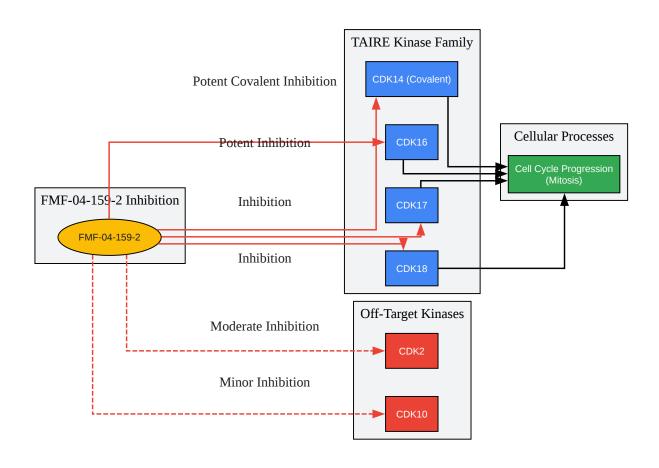
Kinase Family	Compound Concentration	Effect	Reference
TAIRE Kinases			
(CDK14, CDK16,	1 μΜ	Potent Inhibition	[1]
CDK17, CDK18)			

Table 2: Pan-TAIRE Kinase Family Inhibition by FMF-04-159-2.

Signaling Pathway Context

The TAIRE family of kinases, including CDK14, are implicated in the regulation of the cell cycle, particularly in mitotic progression.[1][2] Inhibition of these kinases by **FMF-04-159-2** has been observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. The functional redundancy among TAIRE kinases suggests that a pan-inhibitor like **FMF-04-159-2** could be a valuable tool to probe their collective biological roles.[1]





Click to download full resolution via product page

Caption: FMF-04-159-2 inhibitory action on the TAIRE kinase family and cell cycle.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the characterization of **FMF-04-159-2**.

Kinome-Wide Selectivity Profiling (KiNativ)

This method is employed to assess the cellular kinome-wide selectivity of kinase inhibitors.



- Cell Treatment: HCT116 cells are treated with 1 μM FMF-04-159-2 for 4 hours.[1]
- Cell Lysis and Kinase Enrichment: Cells are lysed, and ATP-binding proteins (kinases) are enriched from the lysate.
- Probe Labeling: The enriched kinases are labeled with a biotinylated acyl-phosphate probe
 that covalently modifies the catalytic lysine in the ATP-binding pocket of kinases that are not
 occupied by the inhibitor.
- Trypsin Digestion and Streptavidin Enrichment: The labeled proteome is digested with trypsin, and the biotinylated peptides are enriched using streptavidin beads.
- LC-MS/MS Analysis: The enriched peptides are analyzed by liquid chromatography-tandem
 mass spectrometry (LC-MS/MS) to identify and quantify the kinases that were not inhibited
 by FMF-04-159-2. The degree of inhibition is determined by the reduction in the signal of the
 labeled peptide compared to a vehicle-treated control.

Cellular Target Engagement (NanoBRET Assay)

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a live-cell target engagement assay used to quantify the binding of a compound to a specific protein of interest.

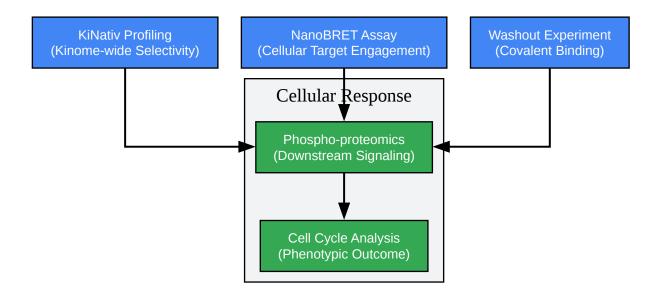
- Cell Preparation: Cells are transiently transfected with a plasmid encoding the kinase of interest fused to a NanoLuc luciferase.
- Compound Treatment: The transfected cells are treated with varying concentrations of FMF-04-159-2.
- Probe Addition: A fluorescent energy transfer probe that binds to the kinase is added to the cells.
- BRET Measurement: If the compound displaces the fluorescent probe from the kinase-NanoLuc fusion, the BRET signal will decrease. The luminescence and fluorescence are measured, and the BRET ratio is calculated.
- IC50 Determination: The IC50 value is determined by plotting the BRET ratio against the compound concentration.



Compound Washout Experiment

Washout experiments are performed to distinguish between reversible and covalent inhibitors.

- Cell Treatment: HCT116 cells are treated with 1 μM FMF-04-159-2 for 4 hours.[4]
- Washout: The medium containing the inhibitor is removed, and the cells are washed twice with fresh medium to remove any unbound compound.[4]
- Incubation: Fresh medium is added, and the cells are incubated for an additional 2 hours.[4]
- Analysis: The level of target engagement or a downstream signaling event is then measured
 to determine if the inhibitory effect is sustained after the removal of the compound, which is
 indicative of covalent binding.[3]



Click to download full resolution via product page

Caption: Workflow for characterizing the activity of **FMF-04-159-2**.

Summary and Future Directions

FMF-04-159-2 is a valuable chemical probe for studying the biology of TAIRE kinases. Its covalent mode of action against CDK14 and its broader specificity for the TAIRE family provide a unique tool for dissecting the roles of these understudied kinases in cellular processes, particularly cell cycle control.[1][2] The provided data and protocols offer a solid foundation for



researchers to utilize **FMF-04-159-2** in their investigations. For rigorous studies of CDK14-specific effects, it is recommended to use the reversible control compound, FMF-04-159-R, and to perform washout experiments to control for off-target effects.[1] Further research is warranted to fully elucidate the therapeutic potential of targeting TAIRE kinases in diseases such as cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of covalent CDK14 inhibitors with pan-TAIRE family specificity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE Family Specificity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FMF-04-159-2 | 2364489-81-4 Probechem Biochemicals [probechem.com]
- 4. PRIDE PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Pan-TAIRE Kinase Specificity of FMF-04-159-2: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8087075#pan-taire-kinase-specificity-of-fmf-04-159-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com